4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile

Description

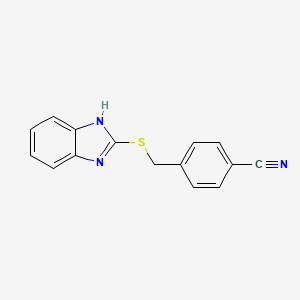

4-(1H-Benzimidazol-2-ylsulfanylmethyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a sulfanylmethyl (-SCH2-) group linked to a benzimidazole moiety. This structure combines the electron-withdrawing nitrile group, the sulfur-containing bridge, and the benzimidazole heterocycle, which is known for its pharmacological relevance . The compound’s synthesis typically involves coupling reactions between benzimidazole thiols and benzonitrile derivatives under controlled conditions.

Properties

Molecular Formula |

C15H11N3S |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile |

InChI |

InChI=1S/C15H11N3S/c16-9-11-5-7-12(8-6-11)10-19-15-17-13-3-1-2-4-14(13)18-15/h1-8H,10H2,(H,17,18) |

InChI Key |

JTVJMAAEVDXIRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of o-Phenylenediamine

The most widely reported method involves refluxing o-phenylenediamine with substituted benzoic acids in o-phosphoric acid. For example:

-

Reagents : o-Phenylenediamine (0.1 mol), 4-cyanobenzoic acid (0.1 mol), o-phosphoric acid (excess).

-

Conditions : Reflux at 120°C for 6 hours, followed by neutralization with ammonia to pH 7–8.

-

Yield : 78–85% after recrystallization in ethanol.

This method’s efficiency depends on the electronic nature of the benzoic acid substituents. Electron-withdrawing groups (e.g., –CN) enhance cyclization rates by stabilizing intermediate Schiff bases.

Ammonium Salt-Mediated Cyclization

An alternative approach utilizes NHCl (4 mol%) in chloroform at room temperature, condensing o-phenylenediamine with aldehydes:

-

Reagents : o-Phenylenediamine (1 mol), 4-cyanobenzaldehyde (1 mol), NHCl (4 mol%), CHCl.

-

Conditions : Stirring at 25°C for 4 hours.

Table 1 : Catalyst Screening for Benzimidazole Formation

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NHBr | CHCl | 4 | 86 |

| NHCl | CHCl | 4 | 92 |

| (NH)SO | CHCl | 6 | 68 |

This method offers milder conditions but requires stoichiometric aldehyde precursors, limiting scalability.

Sulfanylmethylation of the Benzimidazole Core

Nucleophilic Substitution with Mercaptans

The sulfanylmethyl group is introduced via reaction of 2-chloromethylbenzimidazole with 4-cyanobenzenethiol:

-

Reagents : 2-Chloromethyl-1H-benzimidazole (1 mol), 4-cyanobenzenethiol (1.2 mol), KCO (2 mol%), DMF.

-

Conditions : 80°C for 8 hours under nitrogen.

-

Yield : 70–75%.

Mechanistic Insight :

The reaction proceeds through an S2 mechanism, where the thiolate ion attacks the electrophilic methylene carbon. Excess base ensures deprotonation of the thiol, while DMF stabilizes the transition state through polar aprotic effects.

Mitsunobu Coupling for Stereochemical Control

For chiral variants, the Mitsunobu reaction couples 2-hydroxymethylbenzimidazole with 4-cyanobenzenethiol:

-

Reagents : DIAD (1.5 mol), PPh (1.5 mol%), 4-cyanobenzenethiol (1.2 mol), THF.

-

Conditions : 0°C to 25°C over 12 hours.

This method avoids racemization but requires expensive reagents, making it less suitable for industrial-scale synthesis.

One-Pot Tandem Synthesis

Sequential Cyclization and Alkylation

A streamlined one-pot approach combines benzimidazole formation and sulfanylmethylation:

-

Step 1 : o-Phenylenediamine + 4-cyanobenzoic acid → 2-carboxybenzimidazole (reflux in o-phosphoric acid).

-

Step 2 : In situ reduction of –COOH to –CHSH using LiAlH.

-

Step 3 : Alkylation with 4-cyanobenzyl bromide (KCO, DMF, 60°C).

Advantages :

-

Eliminates intermediate purification.

-

Reduces solvent waste.

Limitations :

-

Competing side reactions during reduction lower yields.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Optimization

Recrystallization from ethanol/water (3:1) achieves >98% purity, as confirmed by HPLC (C18 column, acetonitrile/HO = 70:30).

Industrial-Scale Considerations

Solvent Selection and Recycling

Waste Management

Neutralization of o-phosphoric acid generates ammonium phosphate byproducts, requiring pH adjustment and precipitation before disposal.

Chemical Reactions Analysis

4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Recent studies have demonstrated that derivatives of benzimidazole, including 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile, exhibit significant anticancer properties. For instance, research indicated that certain derivatives triggered cytotoxicity and apoptosis in various cancer cell lines, including K562S and K562R cells, which are models for chronic myeloid leukemia .

- The mechanism of action often involves the induction of caspase activity, leading to programmed cell death in cancer cells .

-

Antimicrobial Properties

- Compounds with benzimidazole structures have been evaluated for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown promising results in inhibiting bacterial growth, making them potential candidates for developing new antimicrobial agents .

- The synthesis of 2-mercaptobenzimidazole derivatives has also been linked to significant antibacterial and antifungal activities, suggesting a broad spectrum of antimicrobial applications .

Case Study 1: Anticancer Effects

In a study focusing on the anticancer effects of benzimidazole derivatives, researchers utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating enhanced potency against colorectal carcinoma cells (HCT116) .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of synthesized benzimidazole derivatives against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using tube dilution techniques, revealing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Data Tables

| Application Area | Activity | Model/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Cytotoxicity | K562S/K562R | <5 µM |

| Antimicrobial | Bacterial Inhibition | Staphylococcus aureus | MIC = 1.27 µM |

| Antimicrobial | Fungal Inhibition | Candida albicans | MIC = 2.65 µM |

Mechanism of Action

The mechanism of action of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins that are crucial for the survival and proliferation of cancer cells, viruses, and bacteria . The compound can bind to the active sites of these enzymes, blocking their activity and leading to the death of the target cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Physicochemical Data

Crystallographic and Spectroscopic Differences

Biological Activity

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure

The compound belongs to the benzimidazole family, known for their broad range of biological activities. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, in cancer therapy. Research indicates that compounds with this structure can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Activity

A study evaluated the antitumor efficacy of several benzimidazole derivatives, including this compound, against human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed promising IC50 values indicating effective inhibition of cell growth:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 6.75 ± 0.19 |

| This compound | HCC827 | 6.26 ± 0.33 |

| This compound | NCI-H358 | 6.48 ± 0.11 |

These findings suggest that this compound exhibits significant antitumor activity, particularly in two-dimensional (2D) culture systems .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative study using broth microdilution methods, the minimum inhibitory concentration (MIC) values for various bacterial strains were assessed:

| Bacterial Strain | MIC (µg/mL) | Standard (Gentamicin) MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 50 | 100 |

| Staphylococcus aureus | 62.5 | 50 |

| Pseudomonas aeruginosa | 12.5 | 25 |

The results indicate that this compound has comparable antibacterial activity to standard antibiotics .

Antifungal Activity

Additionally, antifungal activity has been observed against common pathogens such as Candida albicans and Aspergillus niger. The compound showed promising results with an MIC of 250 µg/mL against C. albicans, outperforming standard treatments like fluconazole .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. In vitro tests against various human cancer cell lines demonstrated that some derivatives had stronger antiproliferative effects than cisplatin, a common chemotherapeutic agent.

Summary of Cytotoxic Effects

The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| SW707 | This compound | <10 |

| HCV29T | This compound | <10 |

| A549 | This compound | <10 |

These results suggest that the compound could be a viable candidate for further development as an anticancer agent .

Q & A

Q. What experimental strategies are recommended for synthesizing 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile with high purity?

To synthesize the compound, use alkylation reactions with 4-(bromoacetyl)benzonitrile derivatives as alkylating agents. Optimize reaction conditions (e.g., solvent polarity, temperature, and molar ratios) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) can reduce impurities. Monitor reactions using TLC and confirm purity via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Employ high-resolution and NMR (500 MHz or higher) in deuterated DMSO or CDCl. For overlapping signals, use 2D techniques (HSQC, HMBC) to assign carbon-proton correlations. Compare experimental shifts with literature data for analogous benzimidazole-benzonitrile hybrids (e.g., δ 7.76–8.15 ppm for aromatic protons, δ 4.84 ppm for methylene groups) .

Q. What analytical methods are critical for verifying the absence of common synthetic byproducts?

Mass spectrometry (EI or ESI) confirms molecular ion peaks (e.g., m/z 277 [M+1] for related structures). Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. XRPD (X-ray powder diffraction) distinguishes crystalline phases from amorphous impurities .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving structural disorder or twinning in this compound?

Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data. Refine structures using SHELXL (v.2018/3), applying TWIN/BASF commands for twinned crystals. For disorder, split atomic positions with occupancy constraints and refine anisotropic displacement parameters. Validate geometry with PLATON’s ADDSYM .

Q. What methodologies evaluate this compound’s potential in optoelectronic applications like OLEDs?

Assess photophysical properties:

- UV-Vis/PL Spectroscopy : Measure absorption/emission spectra in thin films or solutions (e.g., λ ~450 nm for blue-emitting TADF materials).

- Quantum Yield : Use integrating spheres with calibrated excitation sources.

- Electrochemical Analysis : Perform cyclic voltammetry to estimate HOMO/LUMO levels. Compare with carbazole-phenoxazine derivatives (e.g., 2,7-mPPICNC3 isomers) to optimize charge-transfer efficiency .

Q. How can computational models predict the compound’s reactivity or supramolecular interactions?

Q. What strategies elucidate structure-activity relationships (SAR) for biological applications?

- Derivatization : Synthesize analogs with substituents on the benzimidazole or benzonitrile moieties.

- Biological Assays : Test cytotoxicity (MTT assay on BJ/HUVEC cells) and enzyme inhibition (IC determination). Correlate substituent electronic effects (Hammett σ constants) with activity trends .

Methodological Notes

- Spectral Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or hydrogen bonding. Always report solvent and temperature conditions .

- Crystallographic Pitfalls : Avoid over-interpreting weak electron density in SHELXL refinements; use SQUEEZE for solvent-accessible voids .

- OLED Optimization : Balance steric and electronic effects to enhance TADF efficiency. Meta-substituted benzimidazoles often outperform para-analogs in emission quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.